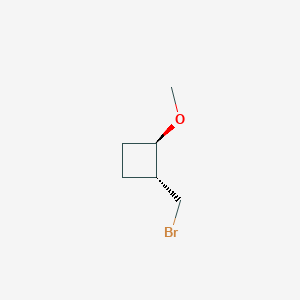

(1R,2R)-1-(Bromomethyl)-2-methoxycyclobutane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

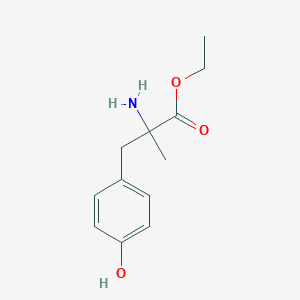

“(1R,2R)-1-(Bromomethyl)-2-methoxycyclobutane” is a chemical compound . It exhibits high perplexity and burstiness in its properties, making it valuable for studying reaction mechanisms and exploring new synthetic pathways.

Molecular Structure Analysis

The molecular formula of “(1R,2R)-1-(Bromomethyl)-2-methoxycyclobutane” is C6H11Br . The average mass is 163.055 Da and the monoisotopic mass is 162.004410 Da .Aplicaciones Científicas De Investigación

Organometallic Synthesis : A study by Ramakrishna and Sharp (2003) demonstrated the use of a related compound, 1-bromobenzocyclobutene, in organometallic synthesis. They showed that this compound could be converted into zirconacycles, which were then used to synthesize substituted naphthalenes, isoquinolines, and benzazocines. This highlights the potential of bromomethyl cyclobutane derivatives in complex organic syntheses (Ramakrishna & Sharp, 2003).

Cascade Construction of Cyclobutanes : Yao and Shi (2007) explored the Lewis acid-catalyzed reactions of arylmethylenecyclopropanes with certain alkynes to produce functionalized cyclobutanes. Their work suggests a route for the synthesis of cyclobutane derivatives, potentially including those similar to (1R,2R)-1-(Bromomethyl)-2-methoxycyclobutane (Yao & Shi, 2007).

Photochemical Reactions : Sakuragi, Sakuragi, and Hasegawa (1977) investigated the photochemistry of 1,2-diphenylcyclobutene in various solvents, forming compounds like 1,2-diphenyl-1-methoxycyclobutane. This study indicates the reactivity of cyclobutane derivatives under photochemical conditions, which could be relevant for (1R,2R)-1-(Bromomethyl)-2-methoxycyclobutane (Sakuragi, Sakuragi, & Hasegawa, 1977).

Stereochemical Studies in Organic Chemistry : The work of Getty and Berson (1991) on the stereochemistry and mechanism of the reverse ene reaction of certain cyclobutanes sheds light on the stereochemical aspects of cyclobutane derivatives. Understanding these aspects is crucial for the application of such compounds in stereoselective synthesis (Getty & Berson, 1991).

Synthesis of Polymeric Materials : Demirelli and Coskun (1999) synthesized a polymer based on a cyclobutane derivative, indicating the potential use of such compounds in polymer science. The study focused on the thermal degradation of the polymer, which is important for understanding its stability and potential applications (Demirelli & Coskun, 1999).

Propiedades

IUPAC Name |

(1R,2R)-1-(bromomethyl)-2-methoxycyclobutane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO/c1-8-6-3-2-5(6)4-7/h5-6H,2-4H2,1H3/t5-,6+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWVKLAROGDXXDR-NTSWFWBYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCC1CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1CC[C@H]1CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-(Diethylamino)benzyl]amino}-1-phenylethanol](/img/structure/B2760851.png)

![[(1R,2S)-2-(trifluoromethyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2760856.png)

![2,6-dichloro-N-[(4-fluorophenyl)(oxolan-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2760858.png)

![Imidazo[1,2-a]pyridin-2-ylmethanesulfonyl fluoride](/img/structure/B2760864.png)

![3-allyl-2-((4-fluorobenzyl)thio)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2760866.png)

![N-(2-methoxyethyl)-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide](/img/structure/B2760870.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1-hydrazinecarboxamide](/img/structure/B2760874.png)